3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine derives its systematic name from the fused heterocyclic core structure. The parent ring system is triazolo[4,5-d]pyrimidine , which consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to a triazole ring (a five-membered ring with three nitrogen atoms). The fusion occurs between positions 4 and 5 of the pyrimidine ring and positions 1 and 2 of the triazole ring.
Substituents are numbered according to their positions on the parent structure:
- A benzyl group (C₆H₅CH₂–) is attached to nitrogen at position 3 of the triazole ring.
- A chlorine atom replaces a hydrogen atom at position 7 of the pyrimidine ring.
The structural representation (Figure 1) highlights the bicyclic system and substituent positions. The SMILES notation is ClC1=C(N=NN2CC3=CC=CC=C3)C2=NC=N1, which encodes the connectivity of atoms. The InChIKey (KVYUVZPCMWVWAU-UHFFFAOYSA-N) and InChI (InChI=1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2) provide standardized identifiers for computational chemistry applications.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number: 21410-06-0 . Additional identifiers across databases include:
| Database | Identifier |
|---|---|
| PubChem | CID 12597307 |
| ChemSpider | Not publicly available |
| MDL | MFCD09038669 |
| European Chemicals Agency (ECHA) | Not assigned |
Alternative names and synonyms include:
- 3-Benzyl-7-chlorotriazolo[4,5-d]pyrimidine
- 7-Chloro-3-(phenylmethyl)-3H-triazolo[4,5-d]pyrimidine
- 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-(phenylmethyl)-
These identifiers facilitate cross-referencing in chemical inventories and regulatory documents.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₁H₈ClN₅ corresponds to a molecular weight of 245.67 g/mol .
Mass Spectrometric Data
- Exact Mass : 245.0426 Da (calculated using isotopic abundances).
- High-Resolution Mass Spectrometry (HRMS) :
Table 1. Key Mass Spectral Peaks
| m/z | Relative Intensity (%) | Fragment Interpretation |
|---|---|---|
| 246.05 | 100 | Molecular ion [M+H]⁺ |
| 183.03 | 45 | [M+H – C₆H₅CH₂]⁺ |
| 154.02 | 30 | Pyrimidine-triazole core fragment |
The base peak at m/z 246.05 confirms the molecular ion stability. Isotopic clusters for chlorine (³⁵Cl and ³⁷Cl) are observed in a 3:1 ratio, consistent with monochlorinated compounds.
Structural Validation
Nuclear Magnetic Resonance (NMR) data (not shown here) and infrared (IR) spectroscopy further validate the structure, with characteristic absorptions for C–Cl (550–600 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) bonds.
Properties
IUPAC Name |
3-benzyl-7-chlorotriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUVZPCMWVWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503876 | |
| Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21410-06-0 | |
| Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 245.67 g/mol. This compound has garnered attention due to its biological activities, particularly as an inhibitor of specific enzymes implicated in various diseases.
- CAS Number : 21410-06-0
- Molecular Weight : 245.67 g/mol
- Molecular Formula :
- Synonyms : 3-benzyl-7-chlorotriazolo[4,5-d]pyrimidine
Biological Activity
The biological activity of this compound has been primarily studied in the context of its role as an inhibitor of Ubiquitin Specific Peptidase 28 (USP28). USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell proliferation and the epithelial-mesenchymal transition (EMT), which are critical in cancer progression.
Inhibition of USP28
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit potent inhibitory effects on USP28. For instance, one derivative showed an IC50 value of 1.10 ± 0.02 μmol/L and a dissociation constant of 40 nmol/L, indicating strong binding affinity and selectivity over related enzymes like USP7 and LSD1 (IC50 > 100 μmol/L) . This selective inhibition suggests potential therapeutic applications in cancer treatment.
The mechanism by which this compound exerts its biological effects involves reversible binding to USP28. This interaction leads to a reduction in the protein levels of USP28 and subsequently inhibits cellular proliferation and alters the cell cycle dynamics in gastric cancer cell lines. The compound also affects EMT progression, which is crucial for metastasis .
Structure-Activity Relationship (SAR)
The structural features of triazolo[4,5-d]pyrimidine derivatives significantly influence their biological activity. Modifications to the benzyl group or variations in halogen substitutions can enhance or diminish their inhibitory potency against USP28. Understanding these relationships is essential for designing more effective inhibitors.
| Compound | IC50 (μmol/L) | Selectivity (USP7/LSD1) |
|---|---|---|
| Compound 19 | 1.10 ± 0.02 | >100 μmol/L |
Case Studies
In one notable study focusing on the synthesis and evaluation of various triazolo[4,5-d]pyrimidine derivatives, researchers identified several compounds with promising activity against USP28. These findings highlight the potential for developing new cancer therapeutics targeting this enzyme class .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Fluorine : Chlorine’s electron-withdrawing nature (e.g., at C7 in the parent compound) enhances electrophilicity, facilitating nucleophilic substitutions. Fluorine substituents, as in 7-((2-fluorobenzyl)thio) derivatives, improve metabolic stability and membrane permeability due to reduced polar surface area .
- Benzyl vs. Alkyl Groups : Benzyl groups (e.g., 3-benzyl) contribute to π-π stacking interactions with aromatic residues in enzyme active sites. Alkyl substituents like 4-ethylpiperazinyl increase solubility and modulate pharmacokinetics .
- Thioether Linkages : Compounds with thioether groups (e.g., 7-((2-fluorobenzyl)thio)) exhibit stronger binding to cysteine residues in kinases compared to oxygen-based analogs, enhancing inhibitory potency .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine typically follows a pathway involving:
- Construction of the triazolopyrimidine core, often starting from 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a key intermediate.
- Conversion of the 7-hydroxy group to a 7-chloro substituent using chlorinating agents.
- Purification and isolation of the final product.
This approach leverages the reactivity of the hydroxyl group at position 7 for substitution with chlorine, enabling further functionalization if needed.
Preparation from 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Starting Material
- 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is commercially available or can be synthesized via established methods involving cyclization of appropriate pyrimidine and triazole precursors.
Chlorination Step
- The hydroxyl group at position 7 is converted into a chloro group by treatment with thionyl chloride (SOCl₂) in dry chloroform or dichloromethane (DCM), often in the presence of a catalytic amount of dimethylformamide (DMF) to enhance reactivity.
- Typical reaction conditions involve stirring the mixture at room temperature or under reflux until completion, monitored by thin-layer chromatography (TLC).
Reaction Scheme Summary
This method is reported in the literature as a reliable route to obtain the chloro derivative with good yields and purity.
Alternative Preparation via Mesylate Intermediate
- The 7-hydroxy intermediate can also be converted to a mesylate derivative by treatment with methanesulfonyl chloride and triethylamine in dry DCM.
- The mesylate is a good leaving group and can be further reacted to substitute the mesylate with chlorine or other nucleophiles.
- This approach allows for diversification of the substituent at position 7 beyond chlorine.
Nucleophilic Substitution Reactions on the 7-Chloro Derivative
- The 7-chloro compound is reactive toward nucleophilic displacement, enabling the synthesis of amino or thiol derivatives by reaction with ammonia or thiol nucleophiles, respectively.
- For example, treatment of the chloro derivative with ammonia in methanol yields the 7-amino derivative.
- This step is significant for structural diversification and is often used in medicinal chemistry to generate analogues.
Detailed Reaction Conditions and Yields
Research Findings and Notes
- The chlorination step using thionyl chloride is a well-established, efficient method to achieve the 7-chloro substitution with minimal side reactions.
- The mesylate intermediate route provides synthetic flexibility for further functionalization.
- Nucleophilic substitutions on the 7-chloro compound enable the synthesis of a variety of derivatives, important for pharmaceutical applications.
- Reaction monitoring by TLC and purification by column chromatography or recrystallization are standard practices.
- The described methods have been validated in multiple peer-reviewed studies and patent disclosures, ensuring reproducibility and scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorination | 3-Benzyl-3H-triazolopyrimidin-7-ol | Thionyl chloride, DMF | Dry chloroform, RT/reflux | High yield, straightforward | Requires handling of SOCl₂ |
| Mesylation + Substitution | 3-Benzyl-3H-triazolopyrimidin-7-ol | Methanesulfonyl chloride, TEA | Dry DCM, 0°C-RT | Versatile intermediate | Additional step, moderate yield |
| Nucleophilic Displacement | 7-Chloro derivative | NH₃, thiols, piperazines | Methanol, ethanol, RT | Enables derivative synthesis | Requires pure chloro intermediate |
Q & A
What are the optimal synthetic routes for 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be controlled to improve yield?
Basic
The synthesis typically involves multi-step reactions starting from triazolopyrimidine intermediates. Key steps include alkylation of the triazole ring, nucleophilic substitution at the 7-position with chlorine, and benzyl group introduction. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reactivity, with temperatures maintained between 60–80°C to optimize intermediate stability. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Advanced
Advanced synthetic strategies focus on regioselective functionalization. For example, microwave-assisted synthesis can reduce reaction times for chlorine substitution, while protecting groups (e.g., Boc for amines) prevent undesired side reactions during benzylation. Kinetic monitoring via HPLC or in-situ FTIR helps identify intermediates and adjust conditions dynamically. Contradictions in yield reports (e.g., 60–85% in similar derivatives) may arise from solvent polarity effects or trace moisture, necessitating strict anhydrous protocols .
How does the structural configuration of this compound influence its biological activity?
Basic
The compound’s triazolopyrimidine core enables π-stacking interactions with biomolecular targets, while the 7-chloro group enhances electrophilicity for covalent binding. The benzyl substituent increases lipophilicity, improving membrane permeability. Comparative studies show that chloro derivatives exhibit higher kinase inhibition than fluoro analogs due to stronger electron-withdrawing effects .
Advanced
Structure-activity relationship (SAR) studies reveal that substituent positioning critically affects target selectivity. For instance, replacing the benzyl group with a 4-fluorophenyl moiety (as in VAS3947) shifts activity toward NADPH oxidase inhibition. Computational docking (e.g., AutoDock Vina) predicts that the 3-benzyl group occupies a hydrophobic pocket in kinase domains, while the chloro group stabilizes hydrogen bonds with catalytic lysine residues. Contradictions in activity data may stem from divergent assay conditions (e.g., cellular vs. enzymatic assays) .
What methodologies are recommended for characterizing the purity and stability of this compound?
Basic
High-resolution mass spectrometry (HRMS) and H/C NMR confirm molecular identity. Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm. Thermal stability is assessed using differential scanning calorimetry (DSC), with decomposition temperatures typically above 200°C .
Advanced
For advanced stability profiling, forced degradation studies under acidic/alkaline conditions identify labile sites (e.g., hydrolysis of the triazole ring). X-ray crystallography (as in Acta Crystallographica E) resolves stereochemical ambiguities, while dynamic light scattering (DLS) monitors aggregation in aqueous buffers. Discrepancies in purity reports may arise from residual solvents (e.g., DMF) detected via GC-MS .
How can researchers resolve contradictions in reported biological efficacy across studies?
Advanced
Contradictions often arise from variability in assay systems. For example, anti-proliferative activity in cancer cell lines may differ due to genetic heterogeneity (e.g., p53 status). Standardize assays using isogenic cell pairs and validate target engagement via Western blotting or CRISPR knockouts. Meta-analysis of dose-response curves (e.g., IC values) across studies can identify outliers linked to compound batch variability or assay sensitivity .
What strategies are employed to optimize pharmacokinetic properties of this compound?
Advanced
To enhance bioavailability, prodrug approaches (e.g., esterification of the chloro group) improve solubility. Microsomal stability assays guide structural modifications, such as replacing benzyl with smaller alkyl groups to reduce CYP450 metabolism. Co-crystallization with serum albumin (using SPR or ITC) predicts plasma protein binding, while MDCK permeability assays model blood-brain barrier penetration .
How does this compound compare to structurally related triazolopyrimidines in targeting specific receptors?
Advanced
Unlike VIPadenant (an adenosine receptor antagonist with a furan substituent), 3-Benzyl-7-chloro derivatives show preferential affinity for kinase targets like EGFR or VEGFR2. Competitive binding assays (e.g., TR-FRET) quantify selectivity, while mutagenesis studies pinpoint key receptor residues (e.g., Gatekeeper mutations in kinases) that confer resistance. Patent data (EP16175924) highlight its potential as a cannabinoid receptor ligand, but validation requires in vivo models .
What analytical techniques are critical for resolving synthetic byproducts?
Basic
TLC with UV visualization tracks reaction progress, while LC-MS identifies byproducts (e.g., dechlorinated species). F NMR (if fluorine analogs are present) detects regioisomeric impurities .
Advanced
High-field NMR (600 MHz) coupled with COSY/NOESY distinguishes diastereomers. Preparative HPLC-MS isolates byproducts for structural elucidation via 2D NMR or X-ray diffraction. Contradictions in impurity profiles may reflect solvent-dependent reaction pathways, requiring DoE (Design of Experiments) optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
